Dexefaroxan
Overview
Description
Dexefaroxan is a selective alpha 2-adrenergic receptor antagonist . It has been found to improve behavioral phenotypes and increase BDNF mRNA expression without affecting amyloid-β peptide levels .
Molecular Structure Analysis
The molecular formula of Dexefaroxan is C13H16N2O . Its molecular weight is 216.2789 .
Chemical Reactions Analysis
Dexefaroxan has been found to have a significant impact on neurogenesis. It does not affect cell proliferation per se in the dentate gyrus, but promotes the long-term survival of newborn neurons by reducing apoptosis . It also enhances the number and complexity of the dendritic arborizations of polysialated neural cell adhesion molecule-positive neurons .
Scientific Research Applications
Neuroprotective and Cognitive Effects
Dexefaroxan, an α2-adrenoceptor antagonist, has shown promising results in neuroprotection and cognitive enhancement. For instance, it protects against spatial memory deficits induced by cortical devascularization in rats, suggesting its potential in treating neurodegenerative conditions like Alzheimer's disease (Chopin, Debeir, Raisman-Vozari, Colpaert, & Marien, 2004). Additionally, dexefaroxan has shown efficacy in reversing memory deficits in aged rodents, further indicating its potential for cognitive disorders (Chopin, Colpaert, & Marien, 2002).
Effects on Neurogenesis and Neuronal Survival
Research also indicates dexefaroxan's role in enhancing neurogenesis, particularly in the hippocampus. It promotes the long-term survival of newborn neurons by reducing apoptosis and enhancing dendritic arborization, implicating potential benefits in neurodegenerative diseases (Rizk et al., 2006). Furthermore, dexefaroxan has been observed to increase neuron survival in the olfactory bulb of adult rats, potentially by reducing the apoptotic fate of stem cell progenies (Bauer et al., 2003).
Modulation of Neurotransmitter Systems
The drug has been associated with the upregulation of endogenous nerve growth factor (NGF) in the rat brain, suggesting a role in protecting basalocortical cholinergic systems during neurodegeneration (Debeir et al., 2004). Moreover, its administration has shown to mitigate cholinergic neuronal degeneration, underscoring its therapeutic potential in diseases like Alzheimer's (Debeir, Marien, Chopin, Martel, Colpaert, & Raisman-Vozari, 2002).
Future Directions
properties
IUPAC Name |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZLMXRALDSJW-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexefaroxan | |
CAS RN |
143249-88-1 | |
Record name | Dexefaroxan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143249881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXEFAROXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F751MO69EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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